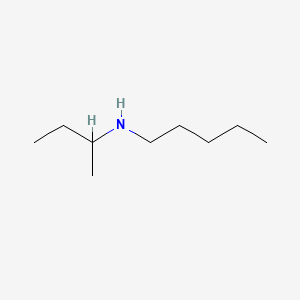
N-(Butan-2-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)pentan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butan-2-yl group attached to the nitrogen atom and a pentan-1-amine backbone. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)pentan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, butan-2-one can react with pentan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the alkylation of pentan-1-amine with butan-2-yl halide under basic conditions. The reaction typically uses a strong base like sodium hydride to deprotonate the amine, making it a better nucleophile for the alkylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The choice of reducing agent and reaction conditions is optimized to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
N-(Butan-2-yl)pentan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
科学的研究の応用
N-(Butan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme-substrate interactions involving amines.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amine functionalities.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(Butan-2-yl)pentan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins that have affinity for amine groups.
Pathways Involved: It can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.
類似化合物との比較
Similar Compounds
Butan-2-amine: Similar in structure but lacks the pentan-1-amine backbone.
Pentan-1-amine: Similar in structure but lacks the butan-2-yl group.
N-Methylpentan-1-amine: Similar but with a methyl group instead of butan-2-yl.
Uniqueness
N-(Butan-2-yl)pentan-1-amine is unique due to its specific combination of a butan-2-yl group and a pentan-1-amine backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
特性
CAS番号 |
41781-25-3 |
|---|---|
分子式 |
C9H21N |
分子量 |
143.27 g/mol |
IUPAC名 |
N-butan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-8-10-9(3)5-2/h9-10H,4-8H2,1-3H3 |
InChIキー |
CWPZHQHSRJKFMS-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



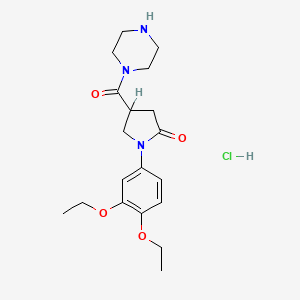
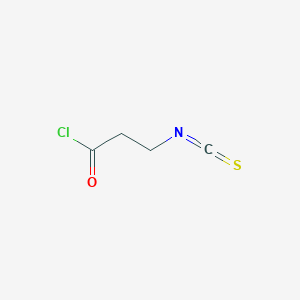

silane](/img/structure/B14672746.png)
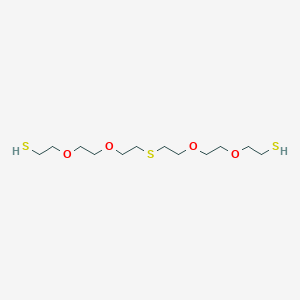
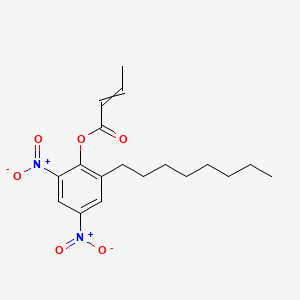


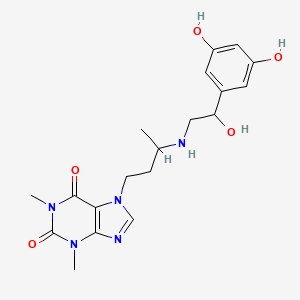
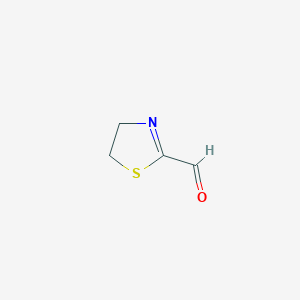
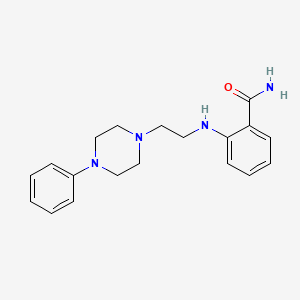
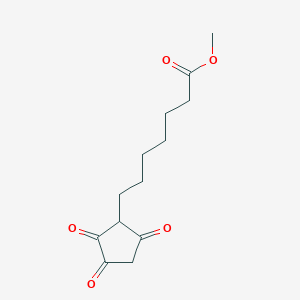
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
